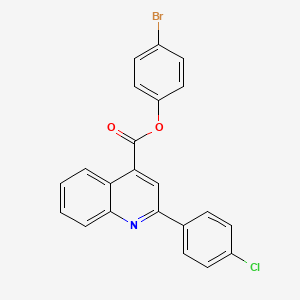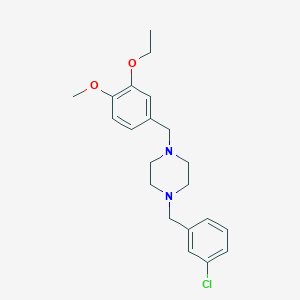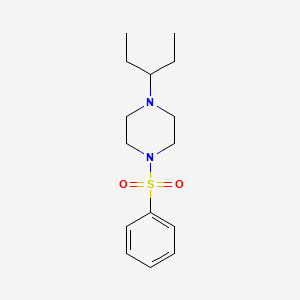![molecular formula C27H36N2O3 B10884186 Azepan-1-yl{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}methanone](/img/structure/B10884186.png)
Azepan-1-yl{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azepan-1-yl{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}methanone is a complex organic compound that features a combination of azepane, piperidine, and benzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}methanone typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often include the use of solvents like acetonitrile, chloroform, and methanol, with temperatures maintained at room temperature or slightly elevated .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
Azepan-1-yl{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The reactions are usually carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions might be performed in acidic or basic media, while reduction reactions are often conducted in anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学的研究の応用
Azepan-1-yl{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}methanone has several scientific research applications:
作用機序
The mechanism of action of Azepan-1-yl{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes .
類似化合物との比較
Similar Compounds
- 1-Azepanyl(1’-propyl-1,4’-bipiperidin-3-yl)methanone
- Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone
- Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone
Uniqueness
Azepan-1-yl{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of novel molecules .
特性
分子式 |
C27H36N2O3 |
|---|---|
分子量 |
436.6 g/mol |
IUPAC名 |
azepan-1-yl-[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C27H36N2O3/c1-31-26-18-23(13-14-25(26)32-21-22-10-5-4-6-11-22)19-28-15-9-12-24(20-28)27(30)29-16-7-2-3-8-17-29/h4-6,10-11,13-14,18,24H,2-3,7-9,12,15-17,19-21H2,1H3 |
InChIキー |
IERIYVKOPINVAE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CN2CCCC(C2)C(=O)N3CCCCCC3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B10884104.png)
![1-(4-Ethylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10884108.png)

![{2-[(2-Chlorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B10884121.png)

![(3-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10884126.png)
![2-[4-(4-Chloro-3,5-dimethylphenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B10884127.png)

![1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10884167.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10884173.png)
![2-(Biphenyl-4-yloxy)-1-{4-[(naphthalen-2-yloxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10884178.png)
![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10884182.png)
![Azepan-1-yl{1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B10884189.png)
![4-{(2E)-2-[1-(4-methoxyphenyl)-2-phenylethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10884206.png)
